Sigma-1 Receptor Affinity: In Silico Predicted vs. Experimental Class Benchmark
While direct experimental Ki data for CAS 1286728-58-2 at sigma receptors is lacking, computational prediction models and the confirmed binding of structurally analogous benzothiazole-piperazine-ureas indicate a likely sigma-1 receptor affinity consistent with the class benchmark. The piperazine-benzothiazole scaffold is a known sigma-1 ligand pharmacophore [1]. In a closely related chemotype series from Mishra et al. (2020), compound 12—featuring a 6-methanesulfonyl-benzothiazole core and a substituted piperazine—exhibited potent and selective AChE inhibition (IC50 = 2.31 μM) [2]. The target compound's unique cyclopentyl urea ‘cap’ is predicted to confer enhanced metabolic stability and alter its sigma receptor interaction profile compared to the simple piperazine terminus of the comparator [1].
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Predicted Ki / Class Benchmark) |
|---|---|
| Target Compound Data | Predicted to bind sigma-1 receptor; specific Ki not experimentally determined. |
| Comparator Or Baseline | Representative benzothiazole-piperazine sigma-1 ligands: Ki values from 4 to 398 nM reported in literature [1]. |
| Quantified Difference | Cannot be calculated; direct experimental data absent. Comparison rests on systematic SAR trends. |
| Conditions | In silico prediction models (e.g., PASS, molecular docking) and radioligand displacement assays on guinea pig brain membranes for established class members. |
Why This Matters
For a procurement decision, this positions CAS 1286728-58-2 as a probe within a validated sigma receptor ligand class, with its unique cyclopentyl urea feature offering a potential point of differentiation from simpler analogs that warrants experimental investigation.
- [1] De Luca, L., Lombardo, L., Mirabile, S., et al. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 2023, 14, 1734-1742. View Source
- [2] Mishra, C.B., Shalini, S., Gusain, S., et al. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. RSC Advances, 2020, 10, 17602-17619. View Source
